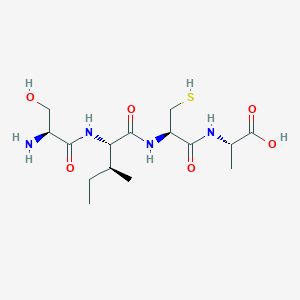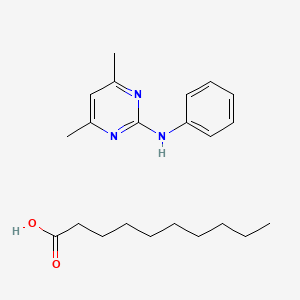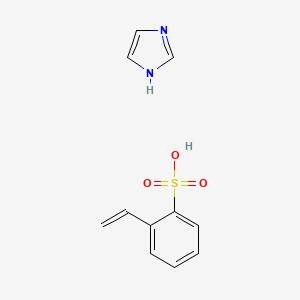
L-Seryl-L-isoleucyl-L-cysteinyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Seryl-L-isoleucyl-L-cysteinyl-L-alanine is a peptide composed of four amino acids: serine, isoleucine, cysteine, and alanine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-isoleucyl-L-cysteinyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
In an industrial setting, the production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant methods involve inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Analyse Des Réactions Chimiques
Types of Reactions
L-Seryl-L-isoleucyl-L-cysteinyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation, which is crucial for the peptide’s structural stability.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The serine residue can participate in nucleophilic substitution reactions due to its hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.
Substitution: Nucleophiles like alkyl halides can react with the hydroxyl group of serine.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Alkylated serine residues.
Applications De Recherche Scientifique
L-Seryl-L-isoleucyl-L-cysteinyl-L-alanine has various applications in scientific research:
Chemistry: Used as a model peptide in studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications due to its ability to form stable structures through disulfide bonds.
Industry: Utilized in the development of peptide-based materials and drugs.
Mécanisme D'action
The mechanism of action of L-Seryl-L-isoleucyl-L-cysteinyl-L-alanine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, contributing to the peptide’s structural stability and function. The serine residue’s hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, influencing the peptide’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Seryl-L-alanyl-L-cysteinyl-L-alanine: Similar structure but with alanine instead of isoleucine.
L-Seryl-L-isoleucyl-L-cysteinyl-L-valine: Contains valine instead of alanine.
Uniqueness
L-Seryl-L-isoleucyl-L-cysteinyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of cysteine allows for disulfide bond formation, enhancing stability, while serine and isoleucine contribute to the peptide’s reactivity and hydrophobicity, respectively.
Propriétés
Numéro CAS |
798541-15-8 |
|---|---|
Formule moléculaire |
C15H28N4O6S |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H28N4O6S/c1-4-7(2)11(19-12(21)9(16)5-20)14(23)18-10(6-26)13(22)17-8(3)15(24)25/h7-11,20,26H,4-6,16H2,1-3H3,(H,17,22)(H,18,23)(H,19,21)(H,24,25)/t7-,8-,9-,10-,11-/m0/s1 |
Clé InChI |
GNTOBYFPWVBYJT-QHZLYTNSSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CS)C(=O)NC(C)C(=O)O)NC(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Amino(cyano)methyl]phenyl acetate](/img/structure/B12535510.png)

![4-[2-(Pyren-2-YL)ethenyl]pyridine](/img/structure/B12535532.png)


![N-[(1S)-Cyclopent-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12535541.png)
![5-([2,2'-Bithiophen]-5-yl)-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine](/img/structure/B12535544.png)
![2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane](/img/structure/B12535546.png)

![2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12535556.png)
![Spiro[2.4]heptane-1-carbonyl chloride](/img/structure/B12535559.png)
![6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione](/img/structure/B12535568.png)
![(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]butanamide](/img/structure/B12535576.png)
![Benzoic acid, 3-[3-(4-ethoxyphenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12535580.png)
